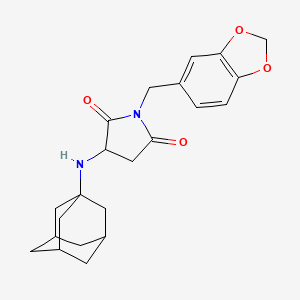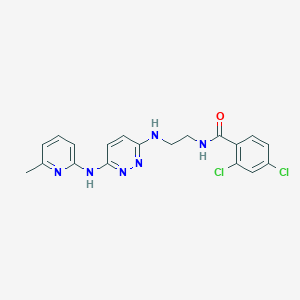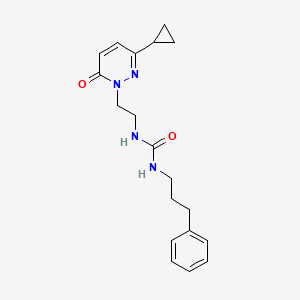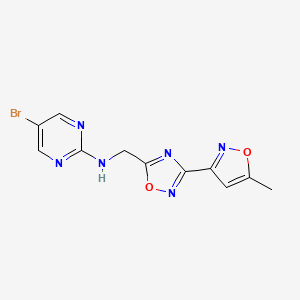![molecular formula C12H9N3O5 B2608970 2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid CAS No. 382173-94-6](/img/structure/B2608970.png)
2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid, also known as 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid or 2-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoic acid, is an organic compound belonging to the class of diazinan-5-ylideneamino benzoic acid derivatives. It is an important intermediate in the synthesis of many pharmaceuticals and has a wide range of applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
One study outlines the synthesis of derivatives such as 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione and 5-amino-2-[4-((2,4,6-trioxotetrahydropyrimidin-5-ylidene)methyl)phenoxy]benzoic acid. These compounds were evaluated for their corrosion inhibition potential on mild steel, utilizing density functional theory (DFT) to assess their molecular structure and inhibition efficiency. The compounds demonstrated promising results, supported by various spectroscopic techniques including TLC, FTIR, UV-visible, and NMR (Hadi, Abduljalil, & Kareem, 2018).
Antimicrobial and Antifungal Activities
Another research focus is on the synthesis and biological activity of metal complexes derived from azo ligands, including 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid. These complexes have been tested for their antimicrobial and antifungal properties, showing effectiveness against various bacteria and fungi, highlighting their potential in addressing human epidemic and nosocomial infections (Jaber, Kyhoiesh, & Jawad, 2021).
Synthesis of Novel Derivatives for Potential Applications
Further research includes the synthesis of novel derivatives and ring systems with potential applications in various fields. For example, the synthesis of 5,6-dihydro-4H-pyrrolo〔1,2-a〕〔1,4〕benzodiazepines showcases advanced chemical synthesis techniques and the exploration of new molecular structures for undefined applications, reflecting the compound's versatility in chemical synthesis (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).
Chemical Synthesis and Characterization
The synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid demonstrates the compound's role in the development of high-sensitivity enzymatic methods for phenol determination, showcasing its utility in analytical chemistry. This research emphasizes the synthesis and characterization processes, including the optimization of yields and purity through controlled reaction conditions (Yu-chuan, 2012).
Advanced Glycation End-Product Formation
Methylglyoxal (MG) is a related reactive alpha-oxoaldehyde that modifies amino acids in proteins to form advanced glycation end-products. While not directly related to the specified compound, this research on MG highlights the broader context of alpha-oxoaldehyde chemistry and its implications in biological systems and diseases. MG's formation in food and organisms and its quantification methods provide insight into the reactive nature of such compounds and their biological significance (Nemet, Varga-Defterdarović, & Turk, 2006).
Propiedades
IUPAC Name |
2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-7(10(17)15-12(20)14-9)5-13-8-4-2-1-3-6(8)11(18)19/h1-5H,(H,18,19)(H3,14,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMVLHLJUSGBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-N-(2,5-dimethoxyphenyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2608891.png)
![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)




![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)



![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)